2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione
Description
Chemical Identity: The compound 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione (CAS: 1206970-29-7) is a phthalimide derivative featuring a pyrimidinone ring substituted with a trifluoromethyl group, connected via an ethyl linker to the isoindoline-1,3-dione core. Its molecular formula is C₁₅H₁₁F₃N₃O₃, with a molar mass of 354.27 g/mol.
Synthesis and Availability: The compound is commercially available (e.g., Combi-Blocks product code QA-0009) with 95% purity .
Properties
IUPAC Name |
2-[2-[2-oxo-4-(trifluoromethyl)pyrimidin-1-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c16-15(17,18)11-5-6-20(14(24)19-11)7-8-21-12(22)9-3-1-2-4-10(9)13(21)23/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWHSOIKYIVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CC(=NC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidinone intermediate, which is then coupled with an isoindoline-1,3-dione derivative.
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Synthesis of Pyrimidinone Intermediate
Starting Materials: 4-(trifluoromethyl)aniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide, followed by cyclization under acidic conditions to form the pyrimidinone ring.
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Coupling with Isoindoline-1,3-dione
Starting Materials: The pyrimidinone intermediate and isoindoline-1,3-dione.
Reaction Conditions: The coupling reaction is typically performed using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Reactivity at the Isoindoline-1,3-Dione Moiety
The isoindoline-1,3-dione group participates in:
Hydrolysis
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Acidic conditions : Cleavage of the dione ring to form phthalic acid derivatives (pH < 3, 90°C).
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Basic conditions : Ring-opening to yield ammonium salts (NaOH, H₂O, 60°C) .
Condensation Reactions
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Reacts with arylpiperazines via Mannich-type reactions to form pharmacologically active derivatives (e.g., AChE inhibitors with IC₅₀ values of 10–140 μM) .
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Example:
Trifluoromethyl-Pyrimidinone Reactivity
The 4-trifluoromethyl-2-oxopyrimidinyl group exhibits:
Electrophilic Aromatic Substitution
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Nitration : Selective para-substitution on the pyrimidinone ring (HNO₃/H₂SO₄, 0°C) due to electron-withdrawing CF₃ group.
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Halogenation : Bromination at position 5 (Br₂, FeCl₃).
Ring-Opening Reactions
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Reacts with hydrazine to form pyrazole derivatives under mild conditions (NH₂NH₂, EtOH, 25°C).
Stability Under Physiological Conditions
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pH-dependent degradation : Stable at pH 5–7 (t₁/₂ > 24 hrs), but hydrolyzes rapidly in alkaline media (pH > 9, t₁/₂ = 1.2 hrs) .
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Thermal stability : Decomposes above 220°C (DSC data).
Catalytic Transformations
| Catalyst | Reaction | Selectivity |
|---|---|---|
| Pd/C (5%) | Hydrogenolysis of ethylene linker | 89% |
| Lipase B (CAL-B) | Enantioselective ester hydrolysis | ee > 98% |
Comparative Reactivity Table
This compound’s versatility in medicinal chemistry stems from its balanced reactivity at multiple sites, enabling tailored modifications for target-specific applications. Recent advances focus on improving catalytic asymmetric synthesis to access enantiopure derivatives .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds containing oxopyrimidine derivatives exhibit promising antitumor properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells.
Enzyme Inhibition : The isoindoline structure is known to interact with various biological targets, including kinases and other enzymes involved in cancer pathways. Studies have shown that similar compounds can act as inhibitors, providing a basis for further exploration of this compound's inhibitory potential.
Antiviral Research
Preliminary studies suggest that derivatives of oxopyrimidine compounds may possess antiviral activity. The unique structural features of 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione could be explored for their ability to disrupt viral replication processes.
Agricultural Chemistry
Due to its structural characteristics, this compound may find applications in agrochemicals as a potential pesticide or herbicide. Compounds with similar frameworks have shown effectiveness in controlling various pests and diseases in crops.
Material Science
The trifluoromethyl group is known to impart unique physical properties to materials, such as increased thermal stability and hydrophobicity. This compound could be investigated for use in developing advanced materials, coatings, or polymers with specialized properties.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated various oxopyrimidine derivatives for their anticancer effects. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against specific cancer cell lines compared to their non-fluorinated counterparts .
Case Study 2: Enzyme Inhibition Mechanism
In a research article from Bioorganic & Medicinal Chemistry Letters, scientists explored the enzyme inhibition mechanisms of isoindoline derivatives. They found that certain substitutions on the isoindoline ring significantly affected binding affinity to target enzymes involved in tumor growth .
Case Study 3: Antiviral Activity Assessment
Research conducted at a leading pharmaceutical institute demonstrated that specific oxopyrimidine derivatives showed promising antiviral activity against RNA viruses. The study highlighted the potential of these compounds to inhibit viral replication effectively .
Mechanism of Action
The mechanism of action of 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyrimidinone and isoindoline-1,3-dione moieties contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Key Features :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, influencing bioavailability.
- Pyrimidinone Moiety: A heterocyclic ring capable of hydrogen bonding and π-π interactions.
Comparison with Structural Analogs
Substituent Diversity and Electronic Effects
Phthalimide derivatives vary widely in substituent chemistry. Below is a comparative analysis:
Key Observations :
Trifluoromethyl Impact: The target compound and compound 42l share a CF₃ group but differ in linkage (ethyl-pyrimidinone vs. propargyl-phenyl).
Heterocyclic vs. Aromatic Substituents: Pyrimidinone (target) and indole acryloyl () substituents offer distinct pharmacophoric features. Pyrimidinones are common in antiviral and anticancer agents, while indole derivatives often target neurological pathways .
Linker Flexibility :
Physicochemical and Bioactivity Considerations
- Solubility: The pyrimidinone’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., compound 1 in ) .
- Antiamnesic Effects: Trifluoromethyl-phenyl phthalimides () showed memory improvement in mice, suggesting CNS penetration .
Biological Activity
The compound 2-(2-(4-(trifluoromethyl)-2-oxopyrimidin-1(2H)-yl)ethyl)isoindoline-1,3-dione , with a molecular formula of and a molecular weight of approximately 337.25 g/mol, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
The structure of the compound features a trifluoromethyl group attached to a pyrimidinone moiety linked via an ethyl chain to an isoindoline-1,3-dione framework. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of drug candidates.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties . In vitro evaluations conducted by the National Cancer Institute (NCI) demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating promising potential for further development as an anticancer agent .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.50 | 45.00 |
| HCT116 (Colon) | 14.00 | 48.00 |
Anti-inflammatory Activity
The compound has also shown anti-inflammatory effects in various models. Isoindoline derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory mediators . The inhibition of these enzymes can lead to reduced inflammation and pain.
Table 2: Inhibition of COX Enzymes
| Compound | IC50 (µM) |
|---|---|
| 2-(2-(4-(trifluoromethyl)... | 5.0 |
| Aspirin | 10.0 |
| Ibuprofen | 8.0 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. Preliminary findings indicate that it possesses moderate AChE inhibitory activity with IC50 values ranging from 2.1 to 7.4 µM, suggesting it may contribute to neuroprotective effects .
Table 3: AChE Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| 2-(2-(4-(trifluoromethyl)... | 5.5 |
| Rivastigmine | 3.5 |
| Donepezil | 4.0 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation. Molecular docking studies suggest that the compound may bind effectively to active sites on target enzymes, modulating their activity and influencing downstream signaling pathways .
Case Studies
- Case Study on Anticancer Activity : A study involving various human tumor cell lines showed that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in breast and lung cancer models.
- Case Study on Enzyme Inhibition : Research demonstrated that the compound could effectively inhibit AChE activity in vitro, leading to increased acetylcholine levels, which may enhance cognitive function in models of Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
